molecular formula C13H15N3OS3 B2956469 2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 403836-25-9

2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B2956469
CAS No.: 403836-25-9
M. Wt: 325.46
InChI Key: UJZDETYUGLNMRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic derivative of the 1,3,4-thiadiazole heterocyclic scaffold, a structure renowned in medicinal chemistry for its diverse biological activities . This compound features strategic disubstitution at the 2- and 5-positions of the thiadiazole ring with benzylsulfanyl and ethylsulfanyl acetamide groups, respectively, a modification designed to enhance lipophilicity and influence its interaction with biological targets. The 1,3,4-thiadiazole core is associated with a wide range of pharmacological properties, and derivatives are frequently investigated as potential therapeutic agents . Key areas of research interest for compounds in this class include anticonvulsant and anti-epileptic applications, where they are studied for their potential to modulate central nervous system activity, often through mechanisms involving the GABAergic system . Additionally, the structural features of this molecule suggest potential for antimicrobial and antifungal activity, making it a candidate for infectious disease research . Its strong aromaticity and the presence of the =N-C-S- moiety contribute to high in-vivo stability and low toxicity, while its molecular properties may facilitate penetration of the blood-brain barrier, making it particularly valuable for neuropharmacology studies . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are responsible for ensuring all necessary permissions and licenses are obtained for their specific use.

Properties

IUPAC Name

2-benzylsulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS3/c1-2-19-13-16-15-12(20-13)14-11(17)9-18-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJZDETYUGLNMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 5-(ethylsulfanyl)-1,3,4-thiadiazole-2-thiol with benzyl bromide in the presence of a base such as sodium carbonate in methanol. The reaction is carried out under reflux conditions for a few hours to obtain the desired product with high yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    DNA Interaction: It may bind to DNA and interfere with replication or transcription processes.

    Cell Signaling: The compound could modulate cell signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Melting Points: Bulky or polar groups increase melting points. For example, the phenoxy-substituted compound (168–170°C) has a higher melting point than benzylsulfanyl derivatives (e.g., 133–135°C for compound 5h in ), likely due to enhanced intermolecular interactions.
  • Yield Trends : Benzylthio derivatives often exhibit higher yields (e.g., 85–88% in ) compared to ethylthio analogs, possibly due to better nucleophilic reactivity during synthesis .

Structural Insights from Crystallography

  • Planarity and Interactions : The thiadiazole ring in ’s derivative is planar, with hypervalent S···O interactions (2.625 Å) stabilizing the structure. Benzylsulfanyl groups may induce steric hindrance, altering crystal packing compared to smaller substituents .

Biological Activity

The compound 2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is part of a class of organic compounds known for their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Thiadiazole Ring : A five-membered ring containing sulfur and nitrogen, known for its biological activity.
  • Benzylsulfanyl Group : Enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Ethylsulfanyl Group : Contributes to the reactivity and potential biological activity.

Structural Comparison Table

Compound NameStructural FeaturesUnique Aspects
This compoundContains thiadiazole and sulfanyl groupsPotential antimicrobial and anticancer properties
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl) benzamideSimilar core structureReported as dual inhibitors of tyrosine kinases
5-Ethyl-N-[5-(methylthio)-1,3,4-thiadiazol]acetamideLacks indole and triazole componentsLimited therapeutic profile compared to the target compound

Antimicrobial Activity

Research indicates that compounds containing thiadiazole moieties often exhibit antimicrobial properties. The presence of both the thiadiazole and sulfanyl groups in this compound suggests potential efficacy against various microbial strains. Preliminary studies have shown that similar compounds can inhibit bacterial growth and exhibit antifungal properties .

Anticancer Activity

Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance:

  • Studies have demonstrated that derivatives with similar structures can significantly decrease cell viability in various cancer cell lines such as breast cancer (MCF-7) and colon cancer (HCT-116) cells .
  • The mechanism of action often involves inducing apoptosis (programmed cell death) through pathways involving key regulatory proteins like CDK9 and STAT3 .

Case Studies

  • In Vitro Studies : A study synthesized a series of thiadiazole derivatives, including those structurally related to our target compound. These derivatives showed promising results in reducing the viability of cancer cells with IC50 values indicating effective concentrations for therapeutic action .
  • Mechanistic Insights : Molecular docking studies suggest that this compound may interact with specific enzymes or receptors in cancer cells, potentially inhibiting their function and altering cellular signaling pathways .

Summary of Findings

The biological activity of this compound is characterized by:

  • Potential Antimicrobial Effects : Indicated by structural similarities to known antimicrobial agents.
  • Anticancer Properties : Supported by in vitro studies showing decreased viability in multiple cancer cell lines.
  • Mechanistic Pathways : Involvement in apoptosis and inhibition of key cellular pathways.

Q & A

Basic: What synthetic strategies are used to prepare 2-(benzylsulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide?

Answer:
The compound is synthesized via a two-step procedure:

Heterocyclization : Acylated thiosemicarbazides react with carbon disulfide to form the 1,3,4-thiadiazole core .

Alkylation : The intermediate 5-amino-1,3,4-thiadiazole-2-thiol undergoes alkylation with benzyl and ethyl sulfanyl groups. Reaction conditions (e.g., solvent, temperature, molar ratios) influence yield and purity. For example, refluxing in benzene with piperidine as a base achieves ~87% yield for analogous structures .
Key Characterization :

  • 1H/13C NMR : Confirms substitution patterns (e.g., benzyl/ethyl sulfanyl groups).
  • X-ray crystallography : Validates planar thiadiazole geometry and hypervalent S···O interactions (2.625–2.628 Å) .

Advanced: How do structural modifications at the 5-position of the thiadiazole ring influence biological activity?

Answer:
Modifications at the 5-position (e.g., sulfanyl, amino, or aryl groups) significantly alter pharmacological profiles:

  • Anticancer Activity : Substitution with p-tolylamino groups (e.g., compound 4y ) enhances cytotoxicity (IC50: 0.034–0.084 mmol L⁻¹ vs. MCF-7/A549 cells) by promoting aromatase inhibition (IC50: 0.062 mmol L⁻¹) .
  • NMDA Receptor Antagonism : Cyclohexylmethyl or benzyl groups improve BBB penetration and receptor selectivity (e.g., GluN2A vs. GluN2B subtypes) .
    Methodological Insight :
  • SAR Studies : Compare IC50 values across analogs to identify critical substituents.
  • Free Energy Perturbation (FEP) : Predicts binding affinity changes during optimization .

Basic: What spectroscopic and crystallographic methods confirm the compound’s structure?

Answer:

  • 1H NMR : Identifies proton environments (e.g., benzyl CH2 at δ 4.5–4.7 ppm, thiadiazole NH at δ 10.2–10.5 ppm) .
  • IR Spectroscopy : Detects S-H stretches (~2550 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
  • X-ray Diffraction : Reveals planarity (r.m.s. deviation: 0.082 Å) and intermolecular interactions (e.g., N-H···N hydrogen bonds, 2.8–3.0 Å) .

Advanced: How can computational modeling resolve contradictions in pharmacological data?

Answer:
Discrepancies in activity data (e.g., varying IC50 across studies) arise from assay conditions or cell-line specificity. Strategies include:

  • Molecular Dynamics (MD) : Simulates compound-receptor interactions under different environments.
  • Permeability Predictions : Tools like PAMPA or in silico models (e.g., SwissADME) assess BBB penetration, explaining in vivo/in vitro mismatches .
    Case Study : FEP-guided optimization of cyclohexylmethyl analogs improved NMDA receptor binding by 5-fold, resolving discrepancies in antagonist potency .

Basic: What in vitro models are used to evaluate biological activity?

Answer:

  • Anticancer Screening :
    • Cell Lines : MCF-7 (breast), A549 (lung), with NIH3T3 fibroblasts as a non-cancer control .
    • Assays : MTT for viability; aromatase inhibition for hormone-dependent cancers .
  • Neurological Targets :
    • HEK293 Cells : Expressing GluN2A/GluN2B NMDA receptors for selectivity studies .

Advanced: What strategies enhance the metabolic stability of thiadiazole derivatives?

Answer:

  • Substitution with Electron-Withdrawing Groups : Reduces oxidative metabolism (e.g., fluorine at para positions) .
  • Prodrug Design : Masking sulfhydryl groups as esters improves bioavailability .
    Data Example : BPTES (bis-thiadiazole derivative) shows enhanced stability via disulfide bridge formation, enabling glutaminase inhibition in vivo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.